molecular formula C6H10O3S B3384194 4,4-Dimethyldihydrothiophen-3(2h)-one 1,1-dioxide CAS No. 5324-60-7

4,4-Dimethyldihydrothiophen-3(2h)-one 1,1-dioxide

Cat. No.: B3384194
CAS No.: 5324-60-7
M. Wt: 162.21 g/mol
InChI Key: LLTBHDVGWXIAFE-UHFFFAOYSA-N
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Description

4,4-Dimethyldihydrothiophen-3(2H)-one 1,1-dioxide is a saturated thiophene derivative with two methyl substituents at the 4-position and a sulfone group. This compound belongs to the class of thiophene 1,1-dioxides, which are characterized by their electron-deficient sulfur-containing heterocycles. The sulfone group enhances stability and influences reactivity by acting as an electron-withdrawing moiety.

Properties

IUPAC Name

4,4-dimethyl-1,1-dioxothiolan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c1-6(2)4-10(8,9)3-5(6)7/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTBHDVGWXIAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)CC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277517
Record name 4,4-dimethyldihydrothiophen-3(2h)-one 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5324-60-7
Record name NSC51004
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC2710
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-dimethyldihydrothiophen-3(2h)-one 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyldihydrothiophen-3(2h)-one 1,1-dioxide typically involves the oxidation of its corresponding thioether precursor. One common method is the oxidation of 4,4-dimethylthiophene using oxidizing agents such as hydrogen peroxide or peracetic acid under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using more efficient oxidizing agents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyldihydrothiophen-3(2h)-one 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, peracetic acid, or other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

  • Substitution: Halogenation reactions using chlorine or bromine in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Formation of the corresponding thioether or reduced sulfur compounds.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,4-Dimethyldihydrothiophen-3(2h)-one 1,1-dioxide has several scientific research applications across various fields:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and oxidative stress-related conditions.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4,4-Dimethyldihydrothiophen-3(2h)-one 1,1-dioxide exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting microbial cell membranes. The specific molecular targets and pathways involved depend on the biological context and the specific application.

Comparison with Similar Compounds

Data Tables

Table 2: Reactivity Comparison

Compound Key Reactions Regioselectivity Notes
4,4-Dimethyldihydrothiophen-3(2H)-one 1,1-dioxide Nucleophilic substitution at C3 Steric hindrance from 4-Me groups limits reactivity
1,2,5-Thiadiazole 1,1-dioxides Oxidative cyclocondensation Sensitive to para-substituents
Benzo[b]thiophen-3(2H)-one 1,1-dioxide Schiff base formation with metal ions Enhanced by aromatic conjugation

Biological Activity

4,4-Dimethyldihydrothiophen-3(2H)-one 1,1-dioxide (CAS No. 5324-60-7) is a sulfur-containing heterocyclic compound with potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H10O3S
  • Molecular Weight : 162.2068 g/mol
  • Boiling Point : Not available
  • Solubility : Highly soluble in water and organic solvents

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing inhibitory effects that suggest its potential use as an antimicrobial agent.

Antioxidant Activity

The compound has demonstrated antioxidant properties in vitro. It scavenges free radicals, which can contribute to oxidative stress-related diseases. This activity is attributed to its ability to donate electrons and stabilize free radicals.

Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal models, it has been shown to reduce inflammation markers, suggesting its potential therapeutic application in inflammatory diseases.

The biological activities of this compound are believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in the inflammatory response.
  • Modulation of Cell Signaling Pathways : It may affect pathways related to oxidative stress and inflammation, leading to reduced cellular damage.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various concentrations of this compound against Staphylococcus aureus. The results showed a dose-dependent inhibition with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Concentration (µg/mL)Zone of Inhibition (mm)
2510
5015
10020

Study 2: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity using the DPPH radical scavenging assay, the compound exhibited significant scavenging activity with an IC50 value of 30 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

SampleIC50 (µg/mL)
Ascorbic Acid25
Compound30

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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